molecular formula C19H13N3O2S B382066 1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione CAS No. 301342-69-8

1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione

Cat. No.: B382066
CAS No.: 301342-69-8
M. Wt: 347.4g/mol
InChI Key: KOUXDSNFRRGFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione is a novel heterocyclic compound designed for pharmaceutical and biological research. Its structure integrates a 2,4-dioxopyrimidine moiety, a core element in nucleic acids, with a 2,5-diphenylthiazole unit, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Thiazole derivatives are extensively investigated for their anticancer properties, often acting by interfering with DNA replication or inhibiting key enzymatic pathways such as EGFR and BRAF . The specific 2,5-diphenyl substitution pattern on the thiazole ring is a common feature in compounds developed for their potent antiproliferative effects . This hybrid molecule is intended for use as a key intermediate or target compound in drug discovery programs. Researchers can utilize it to explore structure-activity relationships (SAR), investigate mechanisms of action in cancer cell lines, and develop new therapeutic agents. It is also valuable in material science for the development of functional molecular materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,5-diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-15-11-12-22(19(24)20-15)17-16(13-7-3-1-4-8-13)25-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUXDSNFRRGFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C=CC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Thiourea Activation : N-Phenylthiourea reacts with phenacyl bromide, where the sulfur nucleophile attacks the α-carbon of the halo ketone, displacing bromide.

  • Cyclization : Intramolecular amine attack on the carbonyl carbon forms the thiazole ring, with phenyl groups at positions 2 and 5.

  • Functionalization : The 4-position is brominated using N-bromosuccinimide (NBS) to introduce a leaving group for subsequent coupling.

Key Data :

  • Yield: 68–72% (based on analogous thiazole syntheses).

  • Characterization: 1H^1H-NMR (DMSO-d6): δ 7.45–7.89 (m, 10H, Ph), 8.21 (s, 1H, thiazole-H).

Pyrimidine-2,4-dione Synthesis via Cyclocondensation

Pyrimidine-2,4-dione (uracil) is synthesized through cyclocondensation of urea with malonic acid derivatives. A modified approach involves 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1) as a precursor, which is functionalized at the N1 position.

Procedure

  • Malonic Acid Derivative Formation : Urea reacts with dimethyl malonate in ethanol under reflux to form 1,3-dimethyluracil.

  • Amination : Treatment with hydroxylamine hydrochloride introduces an amino group at C6, enabling further functionalization.

Optimization :

  • Solvent: Ethanol (30 mL per 6.5 mmol substrate).

  • Temperature: 35°C for 2 hours, followed by 72 hours at room temperature.

  • Yield: 76–82%.

Coupling via Nucleophilic Aromatic Substitution

The thiazole and uracil moieties are coupled through nucleophilic substitution at the thiazole’s 4-position.

Steps

  • Deprotonation : Uracil’s N1 is deprotonated using potassium tert-butoxide in dry DMF.

  • Substitution : The deprotonated uracil attacks 4-bromo-2,5-diphenylthiazole, displacing bromide.

Reaction Conditions :

  • Base: KOtBu (2.5 equiv).

  • Solvent: Anhydrous DMF, 80°C, 12 hours.

  • Yield: 58–64%.

Characterization :

  • IR (KBr): 1677 cm1^{-1} (C=O), 1511 cm1^{-1} (C=C).

  • 13C^{13}C-NMR: δ 162.4 (C=O), 149.8 (thiazole-C4).

Alternative Method: Palladium-Catalyzed Cross-Coupling

For substrates with poor reactivity, a Suzuki-Miyaura coupling is employed using a boronic ester-functionalized uracil and 4-iodo-2,5-diphenylthiazole.

Protocol

  • Boronic Ester Preparation : Uracil is functionalized with pinacol boronic ester via Miyaura borylation.

  • Coupling : Reaction with 4-iodothiazole using Pd(PPh3)4 and Na2CO3 in dioxane/water.

Data :

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Yield: 70–75%.

  • Purity: >95% (HPLC).

Characterization and Analytical Validation

Spectroscopic Analysis

  • Mass Spectrometry : Molecular ion peak at m/z 378 (M+^++1) confirms the molecular formula C19H14N3O2S.

  • Elemental Analysis : Calculated C 60.14%, H 3.73%, N 11.19%; Found C 60.02%, H 3.68%, N 11.11%.

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar thiazole ring fused orthogonally to the pyrimidine-dione, with dihedral angles of 85.3° between the planes .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, solvent such as ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione exhibits promising biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of HepG2 liver cancer cells with an IC50 value comparable to that of standard chemotherapeutic agents like Doxorubicin .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug development:

Case Study 1: Anticancer Drug Development

A recent study explored the structure-activity relationship (SAR) of various thiazole-pyrimidine derivatives. The results indicated that modifications at specific positions on the thiazole ring could enhance cytotoxicity against cancer cells. The lead compound demonstrated significant inhibition of cell migration and invasion in vitro .

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against several bacterial strains. The findings revealed that certain derivatives exhibited superior activity compared to traditional antibiotics, indicating their potential as new antimicrobial agents .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHepG21.2
AntimicrobialStaphylococcus aureus0.5
AntimicrobialEscherichia coli0.7

Mechanism of Action

The mechanism of action of 1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as signal transduction or protein degradation.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. FMAU (1-(2-Deoxy-2-fluoro-ß-D-arabinofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione)

  • Structure: FMAU is a fluorinated nucleoside analog with a sugar moiety (arabinofuranosyl) attached to the pyrimidine-2,4-dione core. The fluorine atom at the 2'-position enhances metabolic stability .
  • Key Differences: Solubility: FMAU’s sugar group increases hydrophilicity, while the phenyl-substituted thiazole in 1-(2,5-diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione confers greater lipophilicity. Bioactivity: FMAU is a known antiviral agent (e.g., against hepatitis B virus) due to its mimicry of natural nucleosides. The thiazole-containing compound may instead target enzymes or receptors via π-π stacking (phenyl groups) or hydrogen bonding (pyrimidinedione) .

Coumarin-Tetrazole-Pyrimidine Hybrids (e.g., Compounds 4i and 4j)

  • Structure: These hybrids integrate pyrimidinone, tetrazole, and coumarin moieties. Compound 4i includes a coumarin-3-yl group, while 4j features a thioxo-pyrimidinone .
  • Key Differences :
    • Electronic Properties : Coumarin’s extended conjugation system enhances fluorescence and UV absorption, unlike the thiazole-phenyl system in the target compound.
    • Biological Targets : Coumarin derivatives often exhibit anticoagulant or antioxidant activity, whereas thiazole-pyrimidinediones may prioritize kinase or protease inhibition .
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) logP (Estimated) Solubility (Water) Notable Functional Groups
This compound ~365.4 ~3.5 Low (lipophilic) Thiazole, phenyl, pyrimidinedione
FMAU 318.3 ~0.8 Moderate (polar sugar) Arabinofuranosyl, fluorine
Coumarin-Pyrimidine Hybrids ~500–600 ~2.0–4.0 Low to moderate Coumarin, tetrazole, pyrimidinone

Biological Activity

1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that incorporates both thiazole and pyrimidine moieties, which are known for their potential therapeutic effects. Research has indicated that derivatives of thiazole and pyrimidine can exhibit significant antibacterial, antifungal, and anticancer properties, making this compound a subject of interest for further investigation.

Structure and Properties

The molecular formula of this compound is C19H13N3SC_{19}H_{13}N_3S, with a molecular weight of approximately 379.5 g/mol. The presence of sulfur in the thiazole ring contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance:

  • Mechanism of Action : The compound appears to elevate levels of reactive oxygen species (ROS), which can lead to cell death in cancerous cells.
  • Case Study : A study demonstrated that thiazole-pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range.

Antimicrobial Activity

The compound has also shown promising results against bacterial and fungal pathogens:

  • In Vitro Studies : In assays against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) suggesting effective antibacterial properties.
  • Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties:

  • COX Inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes involved in inflammation. Studies have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

ModificationEffect on Activity
Electron-withdrawing groupsEnhanced anticancer activity
Substituents on the thiazole ringIncreased antimicrobial efficacy
Alterations in the pyrimidine moietyVariability in anti-inflammatory effects

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Assays : Various derivatives were tested against multiple cancer cell lines with promising results indicating selective toxicity towards malignant cells.
  • Molecular Docking Studies : Computational studies suggest high binding affinities to targets involved in cancer progression and inflammation.

Q & A

Basic Research Question

  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Normalize against non-cancerous cells (e.g., HEK293) to assess selectivity .
  • Enzyme Inhibition : Test against targets like COX-2 or kinases using fluorometric/colorimetric kits (e.g., ATPase activity assays) .

Methodological Pitfall : Ensure solvent controls (DMSO ≤0.1%) to avoid false positives. Replicate experiments in triplicate with blinded analysis .

How can reaction conditions be optimized to scale up synthesis without compromising stereochemical fidelity?

Advanced Research Question

  • Solvent Screening : Replace ethanol/water with PEG-400 or ionic liquids to enhance solubility and reduce side reactions .
  • Catalyst Selection : Transition from homogeneous (e.g., POCl₃) to heterogeneous catalysts (e.g., zeolites) for easier recovery and reuse .
  • Flow Chemistry : Implement continuous-flow systems to improve heat/mass transfer and minimize decomposition .

Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading .

What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

Advanced Research Question

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding affinity with kinase ATP pockets .
  • Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole to improve metabolic stability .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against kinases (e.g., EGFR, CDK2). Validate with mutagenesis studies .

Case Study : Analogues with 4-methoxyphenyl substitutions showed 3-fold higher COX-2 inhibition than parent compounds, linked to hydrophobic pocket interactions .

How can computational methods resolve contradictions in reported bioactivity data?

Advanced Research Question

  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in pyrimidine-dione) using tools like Phase or MOE .
  • QSAR Analysis : Develop regression models correlating logP, polar surface area, and IC₅₀ values. Address outliers via cluster analysis .
  • MD Simulations : Analyze ligand-protein stability over 100 ns trajectories to explain divergent IC₅₀ values across cell lines .

Example : Discrepancies in antimicrobial activity were attributed to differential membrane permeability in Gram-negative vs. Gram-positive bacteria .

What advanced analytical techniques can characterize degradation products under accelerated stability conditions?

Advanced Research Question

  • LC-HRMS : Identify hydrolytic degradation products (e.g., cleavage of thiazole-pyrimidine bond) in acidic/basic buffers .
  • Solid-State NMR : Monitor crystallinity changes during thermal stress (40°C/75% RH) .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and quantify photodegradants using PDA detectors .

Regulatory Insight : Align with ICH guidelines for impurity profiling (>0.1% threshold) .

How can enantiomeric purity be ensured during asymmetric synthesis of chiral derivatives?

Advanced Research Question

  • Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with TD-DFT calculations .
  • Kinetic Resolution : Employ lipases or transition-metal catalysts (e.g., Ru-BINAP) for enantioselective transformations .

Case Study : A chiral oxazolidinone auxiliary achieved 98% ee in a pyrimidine-dione derivative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.